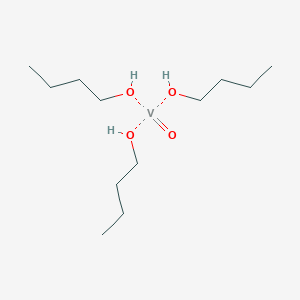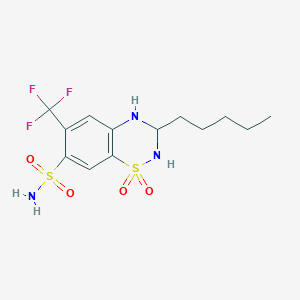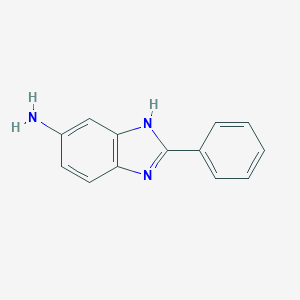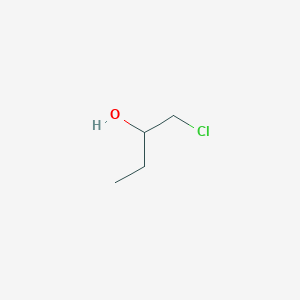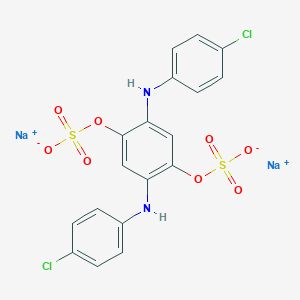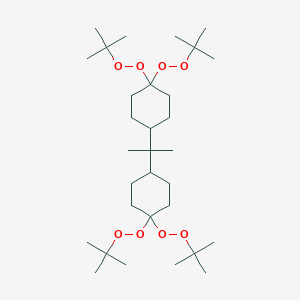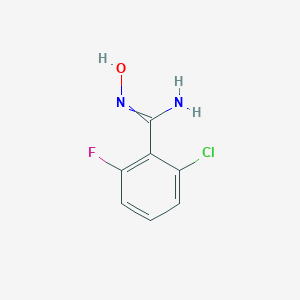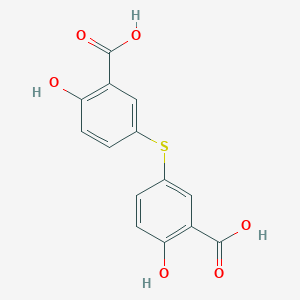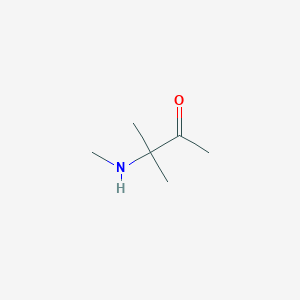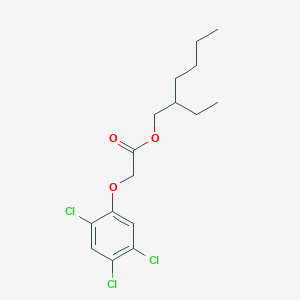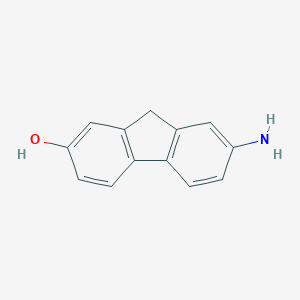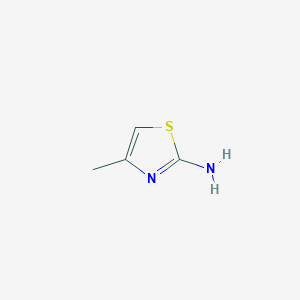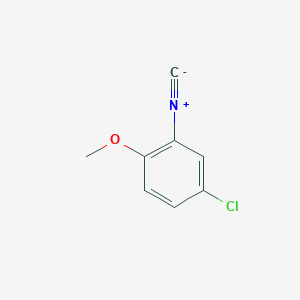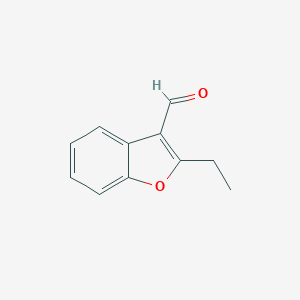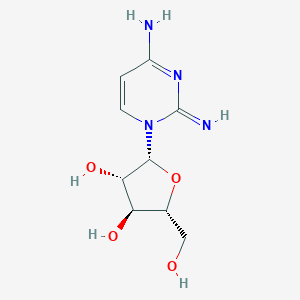
Araaipy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Araaipy is a natural compound that has been studied extensively for its potential applications in scientific research. This compound is derived from the roots of the plant Aralia elata, which is native to East Asia. Araaipy has been shown to have a range of effects on the body, including anti-inflammatory, antioxidant, and anti-tumor properties. In
Wirkmechanismus
The mechanism of action of Araaipy is not fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. It also has antioxidant properties, which help to protect cells from oxidative damage. Additionally, Araaipy has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Araaipy has a range of biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. Additionally, Araaipy has been shown to induce apoptosis in cancer cells, which can help to slow or stop the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Araaipy in lab experiments is that it is a natural compound, which makes it less likely to have negative side effects. Additionally, it has been studied extensively and has been shown to have a range of effects on the body, making it a versatile compound for scientific research. However, one limitation of using Araaipy in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many future directions for research on Araaipy. One area of interest is its potential applications in cancer research. It has been shown to have anti-tumor properties, and further research could help to elucidate its mechanism of action and potential use in cancer treatment. Additionally, Araaipy has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Further research could help to determine its efficacy and safety in these applications.
Synthesemethoden
Araaipy is synthesized from the roots of the Aralia elata plant. The roots are harvested and processed to extract the compound, which is then purified and isolated. The synthesis method is relatively simple and can be performed using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Araaipy has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it useful for studying inflammatory diseases such as arthritis. It also has antioxidant properties, which make it useful for studying oxidative stress and its role in disease development. Additionally, Araaipy has been shown to have anti-tumor properties, making it a potential candidate for cancer research.
Eigenschaften
CAS-Nummer |
10212-22-3 |
|---|---|
Produktname |
Araaipy |
Molekularformel |
C9H14N4O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-(4-amino-2-iminopyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(11)12-5)8-7(16)6(15)4(3-14)17-8/h1-2,4,6-8,14-16H,3H2,(H3,10,11,12)/t4-,6-,7+,8-/m1/s1 |
InChI-Schlüssel |
VLYWDCQADIEIBA-CCXZUQQUSA-N |
Isomerische SMILES |
C1=CN(C(=N)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O |
Synonyme |
1 beta-D-arabinofuranosyl-2-amino-1,4(2H)-iminopyrimidine ara-AIPy araAIPy araAIPy hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



